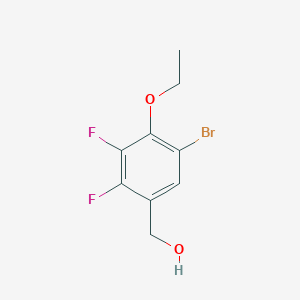

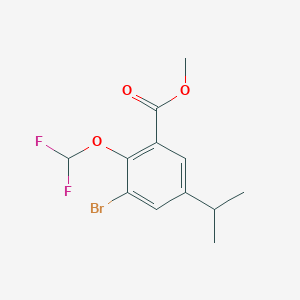

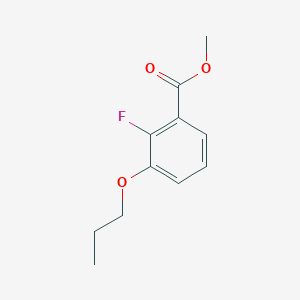

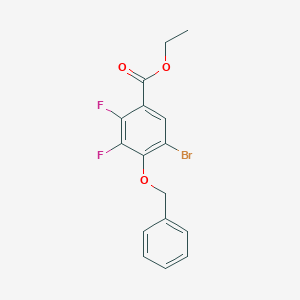

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid, or FTFB, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a building block for the synthesis of other compounds, and it has also been used in the study of biochemical and physiological processes. In

科学研究应用

FTFB has a wide range of applications in scientific research. It has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. It has also been used in the synthesis of chiral compounds, which are important for the development of new drugs. Additionally, FTFB has been used in the synthesis of compounds that have potential applications in the fields of photochemistry and materials science.

作用机制

Target of Action

The primary targets of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid are G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes, including sensory perception, immune response, and neurotransmission .

Mode of Action

The trifluoromethyl and fluoride groups introduced by this compound improve the agonistic activity of GPCRs . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins . This interaction enhances the receptor’s response to its natural ligand or allows the compound to act as a ligand itself, triggering a cellular response .

Biochemical Pathways

GPCRs are known to activate various intracellular signaling cascades, including the cyclic AMP (cAMP) pathway, phosphatidylinositol pathway, and various protein kinase pathways .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by GPCRs. By acting as an agonist at these receptors, it could potentially influence processes such as neurotransmission, immune response, and sensory perception .

实验室实验的优点和局限性

FTFB has a number of advantages when used in lab experiments. It is relatively easy to synthesize, and it can be used as a building block for the synthesis of other compounds. Additionally, it can be used in the study of biochemical and physiological processes, and it has been studied for its potential effects on the central nervous system. However, there are also some limitations to using FTFB in lab experiments. It is a relatively unstable compound, and it can be difficult to store and handle. Additionally, it can be toxic in high concentrations, and it can be difficult to measure its effects in living organisms.

未来方向

FTFB has a wide range of potential future applications in scientific research. It can be used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, and it can also be used in the study of biochemical and physiological processes. Additionally, FTFB has potential applications in the fields of photochemistry and materials science. In the future, FTFB could be used to develop new drugs and materials, and it could also be used to study the effects of environmental pollutants on biochemical and physiological processes.

合成方法

FTFB can be synthesized via a variety of methods, including direct fluorination of 2-formyl-4-trifluoromethylbenzoic acid, direct fluorination of 4-trifluoromethylbenzoic acid, and the reaction of 2-formylbenzoic acid with trifluoromethanesulfonic acid. The direct fluorination of 2-formyl-4-trifluoromethylbenzoic acid is the most commonly used method, and it involves the reaction of 2-formyl-4-trifluoromethylbenzoic acid with a fluorinating agent, such as N-fluorobenzenesulfonimide, in a solvent such as dichloromethane. The reaction produces FTFB in high yields.

安全和危害

The safety data sheet for a similar compound, 2-Fluoro-4-(trifluoromethyl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

生化分析

Biochemical Properties

The trifluoromethyl and fluoride group introduced by 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid improve the agonistic activity of G protein-coupled receptors . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .

Cellular Effects

It is known that the compound’s fluorinated groups can interact with proteins, potentially influencing cell function .

Molecular Mechanism

It is known that the compound’s fluorinated groups can form halogen bonds with proteins, potentially influencing their activity .

Temporal Effects in Laboratory Settings

It is known that the compound has a half-life of 769.3 hours (32.05 days) in a model river and 8513 hours (354.7 days) in a model lake .

属性

IUPAC Name |

2-fluoro-3-formyl-4-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O3/c10-7-4(8(15)16)1-2-6(5(7)3-14)9(11,12)13/h1-3H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHTVWGFBFYXMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B6293074.png)

![4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B6293126.png)